3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile

Übersicht

Beschreibung

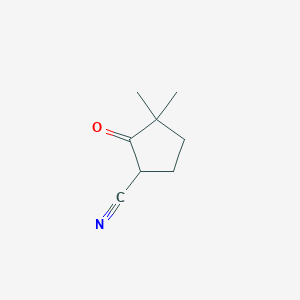

3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile is an organic compound with the molecular formula C8H11NO. It is characterized by a cyclopentane ring substituted with a nitrile group and a ketone group at the 2-position, along with two methyl groups at the 3-position. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylglutaric anhydride with ammonia or amines, followed by dehydration to form the nitrile group. The reaction conditions often require the use of solvents such as toluene or dichloromethane and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization and dehydration steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Primary amines, secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows for various chemical transformations, making it a versatile building block in synthetic chemistry.

Reactivity and Transformations

The compound undergoes several types of reactions:

- Oxidation: Can be oxidized to produce carboxylic acids or other oxidized derivatives.

- Reduction: The nitrile group can be reduced to primary amines, while the ketone can be converted to secondary alcohols.

- Nucleophilic Substitution: The functional groups can participate in nucleophilic substitution reactions, leading to diverse derivatives.

Biological Research

Enzyme-Catalyzed Reactions

In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with various molecular targets allows researchers to investigate enzyme mechanisms and the effects of different substrates on enzyme activity.

Industrial Applications

Production of Specialty Chemicals

The compound is used in the production of specialty chemicals and agrochemicals. Its reactivity makes it suitable for developing new materials with specific properties.

Materials Science

In materials science, this compound contributes to the formulation of advanced materials due to its unique chemical properties. It can be involved in creating polymers or coatings that require specific chemical functionalities.

Case Study 1: Synthesis of Pharmaceuticals

A notable application of this compound is its role in synthesizing pharmaceutical intermediates. For example, it has been used as a precursor for compounds targeting specific diseases due to its favorable reactivity profile. Researchers have reported successful syntheses that leverage this compound to create complex drug molecules.

Case Study 2: Agrochemical Development

In agrochemical research, this compound has been explored for developing new pesticides. Its structural features allow for modifications that enhance efficacy against pests while minimizing environmental impact. Studies have demonstrated its potential in creating more effective agrochemical formulations.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile involves its interaction with various molecular targets and pathways. The nitrile and ketone groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, influencing biological activity and chemical reactivity. The compound’s structure allows it to act as a versatile intermediate in synthetic pathways, facilitating the formation of diverse products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3-Dimethylglutaric anhydride: A precursor in the synthesis of 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile.

2-Oxo-cyclopentanecarbonitrile: Lacks the methyl groups at the 3-position, resulting in different reactivity and applications.

3,3-Dimethyl-2-oxo-cyclohexanecarbonitrile: Similar structure but with a six-membered ring, leading to variations in chemical properties and uses.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both nitrile and ketone groups in a five-membered ring structure makes it a valuable intermediate in organic synthesis and research applications .

Biologische Aktivität

Overview

3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile, with the molecular formula C8H11NO, is an organic compound characterized by a cyclopentane ring substituted with a nitrile group and a ketone group. Its unique structure makes it a valuable compound in various fields, particularly in biological research and pharmaceutical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H11NO

- Molecular Weight : 155.18 g/mol

- Structure : Contains a cyclopentane ring with a nitrile and a ketone group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrile and ketone groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, influencing biological pathways. This compound's structural features allow it to act as an intermediate in synthetic pathways, facilitating the formation of diverse biologically active products.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its potential to inhibit the growth of various bacterial strains. The compound's mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. The specific mechanisms are not fully elucidated but may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at specific concentrations, indicating its potential as an antimicrobial agent.

- Anticancer Activity : In research focused on breast cancer cell lines (e.g., MDA-MB-231), this compound showed promising results in inhibiting cell growth and inducing apoptosis. The study highlighted the compound's ability to disrupt critical cellular processes involved in tumor growth .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Nucleophilic/electrophilic interactions |

| 2-Oxo-cyclopentanecarbonitrile | Similar but lacks methyl groups | Limited biological activity | Different reactivity |

| 3,3-Dimethylglutaric anhydride | Precursor to the target compound | Not directly studied | Precursor role |

Eigenschaften

IUPAC Name |

3,3-dimethyl-2-oxocyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-8(2)4-3-6(5-9)7(8)10/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQAVKREMWDWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1=O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.